Cysteinylglycine (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

半胱氨酰甘氨酸 (三氟乙酸) 是一种天然存在的二肽,由半胱氨酸和甘氨酸组成。它来源于三肽谷胱甘肽的分解。 在血浆中,半胱氨酰甘氨酸以还原、氧化和蛋白质结合的形式存在,并通过氧化还原和二硫键交换反应相互作用 。 该化合物在维持抗氧化防御方面起着至关重要的作用,特别是在炎症和氧化应激条件下 .

准备方法

合成路线和反应条件: 半胱氨酰甘氨酸 (三氟乙酸) 可以通过γ-谷氨酰转肽酶对谷胱甘肽的酶促分解来合成,该酶裂解谷胱甘肽的γ-谷氨酰酰胺键以释放半胱氨酰甘氨酸 。 制备过程包括在特定条件下将化合物溶解在二甲亚砜 (DMSO) 和其他溶剂中 .

工业生产方法: 半胱氨酰甘氨酸 (三氟乙酸) 的工业生产方法通常涉及谷胱甘肽的酶促降解。 该过程包括保持特定的温度和pH条件,以优化半胱氨酰甘氨酸的产量 .

化学反应分析

Enhanced Native Chemical Ligation

A chemical ligation strategy using peptide conjugation in trifluoroacetic acid (TFA) has been developed . This method involves the conjugation between a carboxyl-terminal peptide thiosalicylaldehyde thioester and a 1,3-dithiol-containing peptide in TFA, which proceeds rapidly to form a thioacetal-linked intermediate. This intermediate converts into the desired native amide bond product through postligation treatment .

-

Chemoselectivity: The aldehyde group of peptide thiosalicylaldehyde thioester selectively reacts with the 1,3-dithiol of a Cys-peptide in TFA, leaving the N-terminal Cys and the thiol group on the adjacent Cys inert .

-

Racemization: HPLC analysis reveals no detectable racemization at the ligation site .

-

Tyndall Effect: TFA solutions prevent the formation of undesired structures .

Influence of TFA on GSH:GSSG Ratio

Studies have been conducted to determine whether TFA could affect GSSG levels when added to samples for deproteination .

-

The reducing agent tris(2-carboxylethyl)phosphine (TCEP) significantly increases the ratio of GSH:GSSG . TCEP reduces the majority of GSSG to GSH, increasing the GSH:GSSG ratio .

Table I. Recovery of GSH and GSSG after pretreatment

| Substance of interest | Homogenate (µg/ml) | Spiking (µg/ml) | Homogenate + spiking (µg/ml) | Recovery (%) |

|---|---|---|---|---|

| GSH | 54±6 | 50±5 | 86±10 | 83 |

| GSSG | 25±4 | 10±2 | 31±3 | 89 |

GSH, reduced glutathione; GSSG, oxidized glutathione.

科学研究应用

半胱氨酰甘氨酸 (三氟乙酸) 在科学研究中具有许多应用:

作用机制

半胱氨酰甘氨酸 (三氟乙酸) 的作用主要通过其在γ-谷氨酰循环中的作用来发挥。 γ-谷氨酰转肽酶裂解谷胱甘肽的γ-谷氨酰酰胺键,释放半胱氨酰甘氨酸,然后参与氧化还原反应以维持细胞抗氧化防御 。 该化合物与各种分子靶标相互作用,包括参与氧化还原信号传导和解毒的酶 .

类似化合物:

谷胱甘肽: 由谷氨酸、半胱氨酸和甘氨酸组成的三肽,是半胱氨酰甘氨酸的前体.

γ-谷氨酰半胱氨酸: 谷胱甘肽合成中的中间体,由谷氨酸和半胱氨酸组成.

独特性: 半胱氨酰甘氨酸 (三氟乙酸) 由于其在谷胱甘肽降解中的特殊作用以及其参与氧化还原和二硫键交换反应而具有独特性。 与主要参与抗氧化防御的谷胱甘肽不同,半胱氨酰甘氨酸也参与与炎症和氧化应激相关的信号通路 .

相似化合物的比较

Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which is the precursor of cysteinylglycine.

Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, composed of glutamate and cysteine.

Uniqueness: Cysteinylglycine (Trifluoroacetic Acid) is unique due to its specific role in the degradation of glutathione and its involvement in redox and disulfide exchange reactions. Unlike glutathione, which is primarily involved in antioxidant defense, cysteinylglycine also participates in signaling pathways related to inflammation and oxidative stress .

生物活性

Cysteinylglycine (TFA) is a dipeptide composed of cysteine and glycine, often studied for its biological activity and potential therapeutic applications. This article explores the biological properties of Cysteinylglycine (TFA), including its roles in oxidative stress, cellular signaling, and implications in various diseases.

Cysteinylglycine (TFA) is an endogenous metabolite that plays a crucial role in the synthesis of glutathione (GSH), a major antioxidant in the body. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it suitable for research applications.

Biological Functions

1. Antioxidant Activity:

Cysteinylglycine is a precursor to glutathione, which is vital for maintaining redox balance in cells. It contributes to the reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies indicate that supplementation with Cysteinylglycine can enhance GSH levels, improving cellular antioxidant capacity .

2. Role in Cellular Signaling:

Cysteinylglycine participates in various signaling pathways, particularly those involving redox regulation. It has been shown to modulate the activity of transcription factors such as NF-κB and Nrf2, which are crucial for cellular responses to stress and inflammation .

3. Implications in Disease:

Research has demonstrated that altered levels of Cysteinylglycine are associated with several pathological conditions, including cancer and neurodegenerative diseases. For instance, low levels of this dipeptide may correlate with increased oxidative stress in cancer patients, suggesting its potential as a biomarker for disease progression .

Case Studies

-

Cancer Patients:

A study involving pediatric cancer patients analyzed the GSH:GSSG ratio, revealing that Cysteinylglycine levels were significantly lower in patients with advanced stages of cancer compared to healthy controls. This suggests a potential role for Cysteinylglycine as a therapeutic target or biomarker in oncology . -

Oxidative Stress Disorders:

In another study examining oxidative stress markers in patients with systemic sclerosis, elevated levels of Cysteinylglycine were associated with improved antioxidant status and reduced inflammation. This points to its therapeutic potential in managing oxidative stress-related diseases .

Data Table: Biological Activities of Cysteinylglycine

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant | Precursor to GSH; reduces ROS | Protects against oxidative damage |

| Cellular Signaling | Modulates NF-κB and Nrf2 | Influences inflammation and stress response |

| Cancer Biomarker | Altered levels correlate with disease progression | Potential diagnostic tool |

| Neuroprotection | Enhances GSH synthesis; protects neurons | May aid in treatment of neurodegenerative diseases |

属性

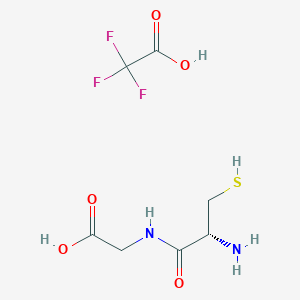

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSFOYPUMNYFEW-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。